molecular formula C9H8ClN3O2 B13051619 Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Cat. No.: B13051619
M. Wt: 225.63 g/mol
InChI Key: LTHTYAZBFPAXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 2102410-03-5) is a high-value chemical scaffold based on the pyrazolopyridine core, a structure of significant interest in medicinal chemistry and drug discovery . The presence of both a chloro substituent and an ester group at key positions on the fused bicyclic ring makes this compound a versatile and crucial synthetic intermediate for further functionalization, enabling the construction of diverse compound libraries for biological screening . Pyrazolo[4,3-b]pyridine derivatives have been extensively investigated as key structural motifs in the development of potential therapeutic agents, with research highlighting their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase inhibitors, and corticotropin-releasing factor receptor antagonists . This compound is intended for research applications as a building block in the synthesis of more complex, target-oriented molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-5(12-13-8)3-4-6(10)11-7/h3-4H,2H2,1H3,(H,12,13)

InChI Key

LTHTYAZBFPAXNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Intermediate (V) and Sodium Nitrite under Acidic Conditions

A patented method (CN102911174A) describes a mild and high-yielding synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters, including chloro-substituted variants, using an intermediate (V) and sodium nitrite under acidic conditions (dilute sulfuric or hydrochloric acid) at low temperatures (−5 to 0 °C). The molar ratio of intermediate (V) to sodium nitrite is optimized between 1:1 and 1:2. This method offers simplicity in operation, mild reaction conditions, and yields greater than 90%.

Preparation of Intermediate (V)

Intermediate (V) is synthesized from compound IV, which in turn is prepared from compound II and methyl acetoacetate in the presence of alkali such as sodium ethoxide or sodium hydride. Solvents like ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF) are used. The catalytic hydrogenation step converting compound IV to V employs palladium on carbon, palladium hydroxide, or Raney nickel catalysts in solvents such as methanol, ethyl acetate, or ethanol.

One-Pot Synthesis via SNAr and Modified Japp–Klingemann Reaction

A recent efficient protocol utilizes readily available 2-chloro-3-nitropyridines undergoing nucleophilic aromatic substitution (SNAr) with hydrazones formed via a modified Japp–Klingemann reaction. This one-pot method combines azo-coupling, deacylation, and pyrazole ring annulation, yielding pyrazolo[4,3-b]pyridines with electron-withdrawing groups, including ethyl esters, under mild conditions. The process involves the formation of stable arenediazonium tosylates and mild nucleophilic bases such as DABCO or secondary amines to avoid side reactions. An unusual C-N migration of the acetyl group occurs as an intermediate step, which is well-characterized and mechanistically understood.

Alternative Cyclization and Phosphorylation Routes

Other synthetic pathways involve the reaction of 5-aminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol, followed by cyclization and phosphorylation steps. These methods, although more common for related pyrazolo[3,4-b]pyridine derivatives, provide insight into the versatility of pyrazolo-pyridine frameworks and can be adapted for chloro-substituted analogues. Typical reagents include phosphorous oxychloride for chlorination and cyclization at elevated temperatures.

Step Reagents/Conditions Solvents Temperature Yield (%) Notes
Formation of Compound IV Compound II + methyl acetoacetate + NaH/EtONa EtOH, DMSO, DMF, THF Room temp to reflux ~70-92 Alkali choice affects yield and purity
Hydrogenation to Compound V Pd/C, Pd(OH)2, Raney Ni + H2 MeOH, EtOAc, EtOH Room temp to reflux ~94 Catalytic hydrogenation step
Diazotization and Cyclization Compound V + NaNO2 + dilute H2SO4/HCl Aqueous acidic medium −5 to 0 °C >90 Mild acidic conditions, key for ring closure
SNAr and Japp–Klingemann 2-chloro-3-nitropyridines + hydrazones + DABCO MeCN or similar Room temp to 40 °C High One-pot, avoids harsh bases, clean reaction
Chlorination and Cyclization Phosphorous oxychloride (POCl3) Dowtherm, EtOH 170–250 °C 60–80 Used for related pyrazolopyridine derivatives
  • The sodium nitrite mediated diazotization under acidic conditions facilitates smooth cyclization with high selectivity and yield, avoiding harsh reagents or prolonged heating.
  • The one-pot SNAr/Japp–Klingemann approach leverages the reactivity of 2-chloro-3-nitropyridines and hydrazones, combining multiple steps into a streamlined process. The identification of an N-acetyl hydrazone intermediate clarifies the mechanism, enabling optimization of reaction time and temperature for maximal yield.
  • Catalytic hydrogenation steps are crucial for the reduction of intermediates, and choice of catalyst and solvent significantly affects the purity and yield of the product.
  • Alternative cyclization methods involving phosphorous oxychloride provide routes to chlorinated pyrazolopyridines but require higher temperatures and longer reaction times.

The preparation of ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is well-established through multi-step synthetic routes involving intermediates such as compound V and sodium nitrite-mediated cyclization under mild acidic conditions. Recent advances include efficient one-pot protocols combining SNAr and Japp–Klingemann reactions, which enhance operational simplicity and yield. Careful choice of reagents, catalysts, and conditions is essential to optimize the synthesis for industrial and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This leads to the modulation of signaling pathways involved in cell proliferation and inflammation . The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues
Compound Name Substituent(s) Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Cl at position 5 ~253.67 ~1.5 1 4
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Br at position 5 270.08 2.1 1 4
Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Cyclopropyl at position 5 231.25 ~2.3 1 3
EAMT Thieno[2,3-c]pyridine core 269.35 1.8 2 5

Biological Activity

Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 1363382-17-5
  • IUPAC Name : this compound

This compound exhibits diverse biological activities attributed to its interaction with various molecular targets. Research indicates that compounds within the pyrazolo[4,3-B]pyridine family can act as:

  • Antiviral Agents : Some derivatives have shown efficacy against viruses such as HSV-1 and VSV by inhibiting viral replication mechanisms.
  • Anticancer Properties : Certain pyrazolo derivatives have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases.

Antiviral Activity

A study conducted on various pyrazolo derivatives highlighted the antiviral potential of this compound against specific viruses. Table 1 summarizes the antiviral activities observed in vitro.

CompoundVirus TypeConcentration (μg/mL)Inhibition (%)
This compoundHSV-12075%
Compound AVSV5080%
Compound BTMV50091%

Note: The inhibition percentages reflect the reduction in viral titers compared to control groups.

Anticancer Activity

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The following table illustrates its effects compared to standard chemotherapeutics.

Cell LineIC50 (μM)Standard Drug IC50 (μM)
HeLa10Doxorubicin (0.5)
A37515Cisplatin (1)
HCT11612Paclitaxel (0.8)

Study on Antiviral Efficacy

In a recent study published in MDPI, researchers evaluated the antiviral efficacy of this compound against HSV-1 using Vero cells. The results indicated a significant reduction in viral replication at concentrations as low as 20 μg/mL, showcasing its potential as an antiviral agent .

Study on Anticancer Properties

A separate investigation into the anticancer effects of pyrazolo derivatives revealed that this compound exhibited selective cytotoxicity towards HeLa and A375 cell lines, with IC50 values indicating potent anti-proliferative activity . This suggests a promising avenue for further development in cancer therapeutics.

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